REACTION_CXSMILES
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[C:1]([C:4]1[CH:9]=[CH:8][N:7]=[CH:6][CH:5]=1)(=[O:3])[CH3:2].ClC1C=CC=C(C(OO)=[O:18])C=1>C(Cl)Cl>[C:1]([C:4]1[CH:9]=[CH:8][N+:7]([O-:18])=[CH:6][CH:5]=1)(=[O:3])[CH3:2]
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Name
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|
Quantity
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11 mL
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Type
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reactant
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Smiles
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C(C)(=O)C1=CC=NC=C1
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Name
|
|
Quantity
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31.3 g
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Type
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reactant
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Smiles
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ClC1=CC(=CC=C1)C(=O)OO
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Name
|
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Quantity
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200 mL
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Type
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solvent
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Smiles
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C(Cl)Cl
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The 4-acetyl-pyridine N-oxide used is prepared in the following manner
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Type
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CUSTOM
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Details
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Precipitation with 200 ml of diethyl ether
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Name
|
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Type
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product
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Smiles
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C(C)(=O)C1=CC=[N+](C=C1)[O-]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |